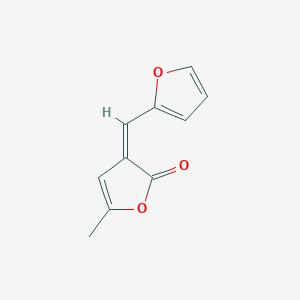
2-(1H-indol-3-yl)ethenamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)ethenamine can be achieved through several methods. One common approach involves the decarboxylation of tryptophan using a strong base such as sodium hydroxide. Another method includes the reduction of indole-3-acetaldehyde with sodium borohydride .
Industrial Production Methods
Industrial production of this compound typically involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . This method is favored for its efficiency and scalability.
化学反应分析
Types of Reactions
2-(1H-indol-3-yl)ethenamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-acetaldehyde or indole-3-acetic acid.
Reduction: Reduction reactions can convert it to indole-3-ethanol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted indoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Indole-3-acetaldehyde, indole-3-acetic acid.
Reduction: Indole-3-ethanol.
Substitution: Various substituted indoles depending on the reagent used.
科学研究应用
2-(1H-indol-3-yl)ethenamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research into its derivatives has led to the development of drugs for treating conditions such as depression and anxiety.
Industry: It is used in the synthesis of dyes, agrochemicals, and pharmaceuticals.
作用机制
2-(1H-indol-3-yl)ethenamine exerts its effects primarily through its role as a precursor to serotonin. It is taken up by serotonergic neurons and converted to serotonin via the enzyme tryptophan hydroxylase. Serotonin then acts on various serotonin receptors to regulate mood, appetite, and sleep . Additionally, tryptamine itself can act as a neuromodulator by binding to trace amine-associated receptors (TAARs) in the brain .
相似化合物的比较
Similar Compounds
Tryptophan: An essential amino acid and precursor to tryptamine.
Serotonin: A neurotransmitter derived from tryptamine.
Melatonin: A hormone involved in regulating sleep-wake cycles, also derived from tryptamine.
Uniqueness
2-(1H-indol-3-yl)ethenamine is unique due to its dual role as both a precursor to important neurotransmitters and a neuromodulator. Its ability to influence multiple biological pathways makes it a compound of significant interest in various fields of research .
属性
分子式 |
C10H10N2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC 名称 |
(E)-2-(1H-indol-3-yl)ethenamine |
InChI |
InChI=1S/C10H10N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-7,12H,11H2/b6-5+ |
InChI 键 |
CUWQQBKIZVPCNL-AATRIKPKSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



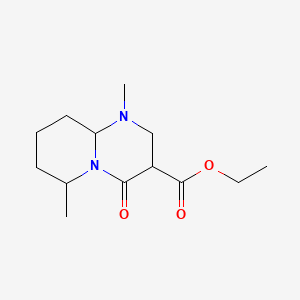

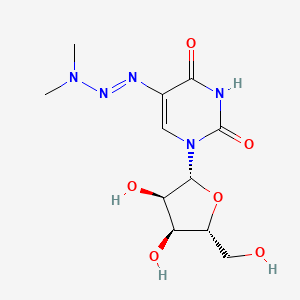

![N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-phenylsulfanylpurin-2-yl]propanamide](/img/structure/B12915939.png)
![Ethyl 4-(3-(methyl(2-oxobenzo[d]oxazol-3(2H)-yl)amino)benzamido)benzoate hydrate](/img/structure/B12915946.png)

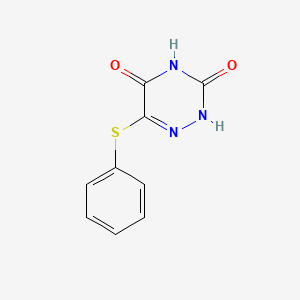

![2,2'-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine)](/img/structure/B12915994.png)
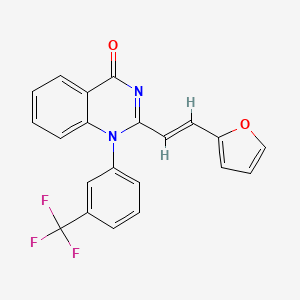
![2,2'-([1,1'-Bipyrrole]-2,5-diyl)diacetonitrile](/img/structure/B12916001.png)
